4-(Prop-1-yn-1-yl)benzoic acid
Overview
Description
4-(Prop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C10H8O2. It is characterized by a benzoic acid core substituted with a prop-1-yn-1-yl group at the para position. This compound is known for its applications in various fields, including chemical synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-1-yn-1-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the reaction of 4-bromobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 4-(prop-1-yn-1-yl)benzaldehyde or this compound.
Reduction: Formation of 4-(prop-1-en-1-yl)benzoic acid or 4-propylbenzoic acid.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(Prop-1-yn-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Prop-1-yn-1-yl)benzoic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological molecules. This property is exploited in the development of chemical probes and drug delivery systems. The benzoic acid moiety can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
4-(Prop-2-yn-1-yloxy)benzoic acid: Contains an alkyne group and a benzoic acid moiety but with an ether linkage.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure with an additional benzoyl group.
Uniqueness: 4-(Prop-1-yn-1-yl)benzoic acid is unique due to its straightforward structure and versatile reactivity. The presence of the alkyne group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
4-prop-1-ynylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPVNJYEOFCIMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308375 | |
Record name | 4-(1-Propyn-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223562-52-5 | |
Record name | 4-(1-Propyn-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223562-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Propyn-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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